Cytotoxicity Reduction: Baldrinal is 10- to 30-Fold Less Cytotoxic than Parent Valepotriates
Baldrinal exhibits significantly reduced cytotoxicity compared to its parent valepotriates. In a direct comparison using the MTT assay on human cancer cell lines, the IC50 values for Baldrinal were 53 ± 2 µM (GLC4, small-cell lung cancer) and 111 ± 5 µM (COLO 320, colorectal cancer). In contrast, the parent compound valtrate showed IC50 values of 1.4 ± 0.1 µM and 3.0 ± 0.3 µM, respectively, representing a 10- to 30-fold reduction in toxicity [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Baldrinal: GLC4 = 53 ± 2 µM; COLO 320 = 111 ± 5 µM |
| Comparator Or Baseline | Valtrate: GLC4 = 1.4 ± 0.1 µM; COLO 320 = 3.0 ± 0.3 µM |
| Quantified Difference | Baldrinal is 10- to 30-fold less cytotoxic than valtrate |
| Conditions | MTT assay, continuous incubation, human GLC4 (small-cell lung cancer) and COLO 320 (colorectal cancer) cell lines |
Why This Matters
For researchers studying valerian's CNS effects without confounding cytotoxicity or for those seeking a safer alternative to valepotriates in cell-based assays, Baldrinal offers a clearly defined and quantifiably lower cytotoxic profile.
- [1] Bos, R., Woerdenbag, H. J., De Smet, P. A. G. M., & Scheffer, J. J. C. (1998). Cytotoxic potential of valerian constituents and valerian tinctures. Phytomedicine, 5(3), 219-225. View Source
